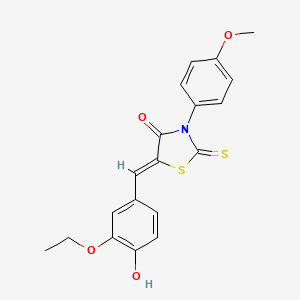

(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-3-24-16-10-12(4-9-15(16)21)11-17-18(22)20(19(25)26-17)13-5-7-14(23-2)8-6-13/h4-11,21H,3H2,1-2H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQSQFXMIYNSSH-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The compound's structure features a thiazolidin-4-one core, which is known for its pharmacological versatility. The presence of ethoxy and hydroxy substituents on the benzylidene moiety enhances its biological activity. The molecular formula is CHNOS, with a molecular weight of approximately 346.43 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways. For example, thiazolidin-4-one derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction | |

| HCT116 | 20.5 | Cell cycle arrest | |

| HeLa | 12.8 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-Melanogenic Activity

In addition to its anticancer and antimicrobial properties, the compound has shown promise as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders. In vitro studies indicate that it inhibits mushroom tyrosinase competitively, suggesting a potential application in cosmetic formulations aimed at skin lightening .

Case Studies

- In Vitro Study on Cancer Cells : A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with an IC50 value of 15.2 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

- Antimicrobial Testing : In a series of tests against common pathogens, the compound demonstrated significant antimicrobial activity with MIC values comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related rhodanine derivatives (Table 1):

Key Observations :

- Substituent Position : Electron-donating groups (e.g., hydroxy, methoxy) at the benzylidene para/meta positions enhance antioxidant and enzyme-inhibitory activities .

- Aromatic vs. Heterocyclic Substituents : Indolyl or pyridinyl groups (e.g., in ) improve antimicrobial activity but may reduce solubility .

- N-Substituents: Bulky groups like cyclohexyl () or aminoethyl chains () modulate steric effects and target selectivity.

Physicochemical Properties

- Solubility : Ethoxy and methoxy groups improve aqueous solubility, whereas phenyl or indolyl groups increase hydrophobicity.

- Crystal Packing : Substituents like 2-methyl () influence molecular packing via van der Waals interactions .

Q & A

Q. How can the synthesis of (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one be optimized to improve yield and purity?

- Methodological Answer : Optimize the condensation reaction between the thiazolidinone precursor and substituted benzaldehyde derivatives by adjusting catalysts (e.g., piperidine or pyridine) and solvents (ethanol or methanol). Reflux conditions (time, temperature) and stoichiometric ratios of reagents should be systematically varied. Purification via recrystallization (e.g., DMF-ethanol mixtures) or column chromatography can enhance purity. Monitoring reaction progress with TLC or HPLC ensures minimal by-products .

Q. What spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

- Methodological Answer : Use 1H/13C NMR to confirm the Z-configuration of the benzylidene group and substituent positions. IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, if feasible, provides definitive stereochemical confirmation .

Q. What are the standard in vitro assays used to evaluate its antimicrobial and anticancer activities?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis markers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups responsible for its bioactivity?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replace 3-ethoxy with methoxy or halogens) and compare bioactivity data. Use regression analysis to correlate electronic (Hammett σ), steric (Taft Es), or lipophilic (logP) parameters with activity. Molecular docking can highlight binding interactions (e.g., hydrogen bonding with the thioxo group) .

Q. What computational approaches are suitable for predicting the binding modes of this compound with biological targets like hemoglobin subunits?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against hemoglobin subunits (PDB ID: 1HHO) to identify binding pockets. Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability. Free energy calculations (MM-PBSA) quantify binding affinities. Compare with experimental SPR or ITC data .

Q. How should researchers address discrepancies in reported biological activity data across different studies?

- Methodological Answer : Re-evaluate experimental variables:

- Assay conditions : pH, serum content, incubation time.

- Compound purity : Confirm via HPLC (>95%).

- Cell line variability : Use authenticated lines (ATCC) and standardized protocols. Meta-analyses of published data can identify trends or outliers .

Q. What strategies can be employed to enhance the compound's metabolic stability for in vivo studies?

- Methodological Answer :

- Structural modifications : Replace labile groups (e.g., ester-to-ether substitution for the ethoxy group).

- Prodrug design : Introduce hydrolyzable moieties (e.g., acetylated hydroxy groups).

- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots .

Q. How do reaction kinetics and solvent effects influence the stereoselective synthesis of the Z-isomer?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, favoring Z-isomer formation. Kinetic control via shorter reaction times and lower temperatures can minimize isomerization. Monitor stereochemistry with NOESY NMR or chiral HPLC .

Q. What analytical techniques are recommended for characterizing degradation products under various pH conditions?

- Methodological Answer : Use HPLC-MS/MS to track degradation pathways (acidic/alkaline hydrolysis). Accelerated stability studies (40°C/75% RH) identify major degradation products. FTIR and NMR compare degraded vs. intact compounds .

Q. How can cross-disciplinary approaches integrate chemical synthesis and systems biology to elucidate its polypharmacology?

- Methodological Answer :

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map affected pathways (e.g., apoptosis, inflammation). Network pharmacology tools (Cytoscape) link targets to diseases. Validate with in silico polypharmacology prediction platforms (SwissTargetPrediction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.